1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring substituted with a fluoroethyl group and a triazole ring with an aldehyde functional group
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions. One common approach is to start with the piperidine ring, which can be functionalized with a fluoroethyl group through nucleophilic substitution reactions. The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials. The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and improved safety. Catalysts and solvents that are environmentally benign and economically viable are preferred to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-fluoroethyl)piperidin-4-yl]acetic acid
- **1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride
- **(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the fluoroethyl group and the triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-4-yl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPWGGXHGCOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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